N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide
Description
N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15(16-6-5-11-21-14-16)19(25)22-18-9-12-24(13-10-18)20(26)23-17-7-3-2-4-8-17/h2-8,11,14-15,18H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWDBSXJROTCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)NC2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, phenyl isocyanate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Scientific Research Applications
N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-(2-pyridin-3-ylpropanoylamino)piperidine-1-carboxamide
- Piperidine derivatives : These include various substituted piperidines with different pharmacological properties.
- Pyridine derivatives : Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple modifications, making it a versatile compound in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
